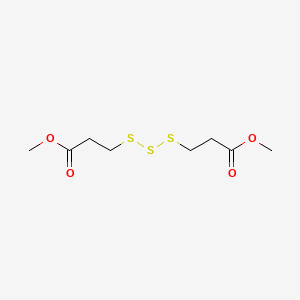

Dimethyl 3,3'-trithiodipropionate

Description

Contextualization of Organosulfur Compounds in Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of modern chemical and biological sciences. Their diverse functionalities and reactivity have made them central to a vast array of research areas, from fundamental organic synthesis to materials science and pharmacology.

Significance of Sulfide (B99878) and Polysulfide Linkages in Chemical Architecture

Sulfide (R-S-R') and polysulfide (R-Sn-R', where n > 1) linkages are fundamental building blocks in chemical architecture, imparting unique properties to the molecules that contain them. The sulfur atom, with its larger atomic radius and more diffuse valence orbitals compared to oxygen, allows for the formation of stable catenated structures, leading to the existence of di-, tri-, and even longer polysulfide chains.

These linkages are not merely passive spacers within a molecule. The sulfur-sulfur bond in polysulfides is a dynamic and reactive functional group. It can undergo a variety of chemical transformations, including reduction, oxidation, and nucleophilic or electrophilic attack. This reactivity is central to their role in various applications. For instance, in the realm of polymer chemistry, polysulfide polymers are known for their exceptional resistance to solvents, oils, and weathering, making them valuable as sealants and in industrial applications. chemicalbook.com In a biological context, polysulfides such as those found in garlic (e.g., diallyl trisulfide) are recognized for their antioxidant and signaling properties. lookchem.com The presence of multiple sulfur atoms can also influence the three-dimensional structure of molecules, affecting their physical and biological properties.

Evolution of Research on Diesters and Related Organosulfur Motifs

The study of organosulfur compounds has a rich history, with foundational discoveries dating back to the 19th century. chemspider.com Early research was often driven by the isolation and characterization of naturally occurring sulfur-containing molecules. The development of synthetic methodologies to create carbon-sulfur bonds has been a continuous area of focus, evolving from classical ionic reactions to more recent radical-based approaches.

Research into diesters containing sulfur linkages has progressed in parallel with the broader field of organosulfur chemistry. Thioethers and disulfides incorporated into diester structures have been explored for a variety of applications. For example, derivatives of Dimethyl 3,3'-dithiodipropionate, a close analogue of the title compound, have been investigated for their potential in medicinal chemistry. lookchem.com The synthesis of novel diesters from various hydroxyphenylacetic acids and diols highlights the ongoing interest in creating new molecules with potentially valuable properties. google.com The development of catalytic methods, such as the triphenylphosphine-catalyzed synthesis of β-thiopropionate thioesters and esters, demonstrates the continued effort to build these molecular architectures with greater efficiency and control.

Chemical Structure and Nomenclature of Dimethyl 3,3'-trithiodipropionate

This compound is a diester with the chemical formula C8H14O4S3. chemspider.com Its structure features a central chain of three sulfur atoms (a trisulfide) flanked by two propionate (B1217596) groups, with the carboxylic acid of the propionate being esterified with a methyl group.

The systematic IUPAC name for this compound is dimethyl 3,3'-trithiobis(propanoate) . It is also known by other synonyms such as Bis(3-oxo-3-methoxypropyl) pertrisulfide. chemspider.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O4S3 |

| Molecular Weight | 270.395 g/mol |

| Boiling Point | 383.3°C at 760 mmHg |

| Density | 1.29 g/cm³ |

| Flash Point | 185.9°C |

| CAS Number | 20707-94-2 |

Data sourced from available chemical databases. chemspider.com

Historical Overview of Initial Academic Investigations into this compound and Analogues

However, we can infer its historical context from the study of its close analogues, Dimethyl 3,3'-thiodipropionate and Dimethyl 3,3'-dithiodipropionate. Research into these related compounds has been driven by their utility as synthetic intermediates and their potential applications. For instance, Dimethyl 3,3'-thiodipropionate is a well-established compound used in organic synthesis. The dithio analogue, Dimethyl 3,3'-dithiodipropionate, has garnered more specific academic interest, with studies exploring its synthesis and its role as a precursor to other molecules. lookchem.comgoogle.com For example, a patent describes the use of 3,3'-dithiopropionic acid methyl ester as a starting material for the synthesis of N,N'-dialkyl-3,3'-dithiodipropionamide. The initial investigations into these simpler sulfide and disulfide diesters likely paved the way for the synthesis of the trisulfide variant, even if the specific details of its first preparation are not widely published.

Current Research Landscape and Emerging Areas for Trithiodipropionate Diesters

The current research landscape for this compound itself is sparse. However, the broader field of polysulfide chemistry is experiencing a resurgence of interest, which may indicate potential future directions for trithiodipropionate diesters.

One of the most active areas of polysulfide research is in energy storage, specifically in the development of metal-sulfur batteries. chemspider.com Polysulfides are key intermediates in the electrochemical processes of these batteries, and understanding their behavior is crucial for improving battery performance. While this compound has not been specifically studied in this context, the fundamental chemistry of its trisulfide linkage is relevant to this field.

In materials science, the incorporation of polysulfide linkages into polymers is a well-established strategy for creating materials with desirable properties, such as self-healing capabilities and high refractive indices. The diester functionalities of this compound could serve as handles for polymerization or for grafting onto other polymer backbones, potentially leading to new materials with unique optical or mechanical properties.

Furthermore, there is growing interest in the biological roles of polysulfides. lookchem.com Organic polysulfides are being investigated for their potential as redox-active signaling molecules and as therapeutic agents. The diester groups in this compound could be hydrolyzed in a biological environment to the corresponding dicarboxylic acid, which could have its own unique biological activity or serve as a prodrug.

Scope and Objectives of Academic Inquiry into this compound

Given the limited specific research on this compound, the scope of future academic inquiry is broad and open-ended. The primary objectives of such research would likely focus on several key areas:

Fundamental Synthesis and Reactivity: A thorough investigation of the synthetic routes to this compound and other trithiodipropionate diesters would be a foundational objective. This would include optimizing reaction conditions, exploring the scope of different ester groups, and studying the fundamental reactivity of the trisulfide linkage in this molecular context.

Polymer Chemistry and Materials Science: A key objective would be to explore the use of this compound as a monomer or cross-linking agent for the development of novel polysulfide-containing polymers. The resulting materials could be investigated for properties such as thermal stability, optical clarity, and mechanical strength.

Electrochemical Properties: An important area of inquiry would be the electrochemical behavior of this compound. This would involve studying its redox properties and its stability in electrochemical environments, with a potential long-term goal of assessing its relevance to energy storage applications.

Biological Activity and Medicinal Chemistry: A speculative but potentially fruitful objective would be to investigate the biological properties of this compound and its hydrolysis products. This could involve screening for various biological activities, such as antioxidant or anticancer effects, and exploring its potential as a lead compound for drug discovery.

In essence, the current lack of focused research on this compound presents an opportunity for foundational studies that could uncover new chemistry and potential applications for this intriguing organosulfur compound.

Structure

2D Structure

Properties

CAS No. |

20707-94-2 |

|---|---|

Molecular Formula |

C8H14O4S3 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)trisulfanyl]propanoate |

InChI |

InChI=1S/C8H14O4S3/c1-11-7(9)3-5-13-15-14-6-4-8(10)12-2/h3-6H2,1-2H3 |

InChI Key |

PMGSPGRHLCPBHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSSSCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Dimethyl 3,3 Trithiodipropionate

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Dimethyl 3,3'-trithiodipropionate, the primary disconnection points are the ester and the carbon-sulfur bonds.

The ester linkages can be disconnected to reveal 3,3'-trithiodipropionic acid and methanol (B129727). This suggests a classical esterification reaction as a potential final step in the synthesis. Further disconnection of the trithioether linkage in 3,3'-trithiodipropionic acid points to precursors that can provide the propionate (B1217596) backbone and the sulfur chain.

A key disconnection of the C-S bonds in the trithioether moiety leads back to two equivalents of a 3-halopropionate or, more commonly in industrial settings, to two equivalents of an activated alkene such as methyl acrylate (B77674). The trisulfide core can be conceptually derived from a suitable sulfur-transfer reagent. Therefore, the most logical and economically viable key precursors for the synthesis of this compound are methyl acrylate and a sulfur source , such as sodium trisulfide or a related polysulfide.

Classical Synthetic Routes to Trithiodipropionate Esters

Classical synthetic methods for forming esters and carbon-sulfur bonds are well-established and can be applied to the synthesis of this compound.

One of the most fundamental methods for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. diva-portal.orgmdpi.com In the context of this compound, this would involve the esterification of 3,3'-trithiodipropionic acid with methanol.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. lookchem.com 3,3'-Trithiodipropionyl chloride can be reacted with methanol to yield the desired ester. This method is generally faster and not reversible, but the preparation of the acyl chloride requires an additional synthetic step using reagents like thionyl chloride.

Nucleophilic substitution reactions provide a direct route to building the carbon-sulfur backbone of this compound. These reactions typically involve a nucleophilic sulfur species attacking an electrophilic carbon atom.

A plausible route involves the reaction of a trisulfide dianion with two equivalents of a methyl 3-halopropionate, such as methyl 3-bromopropionate. The trisulfide anion, which can be generated from the reaction of an alkali metal sulfide (B99878) with elemental sulfur, acts as the nucleophile. However, the preparation and handling of alkali trisulfides can be challenging.

Alternatively, a more common industrial approach is the Michael addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound like methyl acrylate. In this case, a source of trisulfide ions would react with two equivalents of methyl acrylate in a conjugate addition fashion to form the desired product. This method is often preferred due to the high reactivity of the acrylate system and the direct formation of the desired carbon-sulfur bonds.

Advanced and High-Yield Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and moderate yields, advanced synthetic strategies have been developed. These often involve the use of catalysts to improve efficiency and selectivity.

Catalytic approaches can significantly enhance the rate and yield of the synthesis of this compound. While specific catalytic methods for this exact trisulfide compound are not extensively documented in publicly available literature, related dialkyl thiodipropionates and dithiodipropionates are synthesized using various catalysts. For instance, the synthesis of dialkyl thiodipropionates has been achieved through the reaction of methyl acrylate and a sulfur source in the presence of a catalyst.

One can extrapolate that similar catalytic systems could be adapted for the synthesis of the corresponding trisulfide. Lewis acids or other transition metal catalysts could potentially activate the methyl acrylate, making it more susceptible to nucleophilic attack by a trisulfide species. The development of such catalytic systems would be a key area of research for improving the industrial production of this compound.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). This method is particularly well-suited for the synthesis of sulfur-containing esters where an inorganic sulfur salt is reacted with an organic substrate.

A patented process for the preparation of a related compound, Dimethyl 3,3'-thiodipropionate, utilizes a phase-transfer catalyst to achieve high yields. In this process, methyl acrylate is reacted with an aqueous solution of sodium hydrosulfide (B80085) in the presence of a phase-transfer catalyst. The catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide, facilitates the transfer of the hydrosulfide anion from the aqueous phase to the organic phase where it can react with the methyl acrylate. This method avoids the need for anhydrous conditions and can lead to excellent yields and purity.

This phase-transfer catalysis approach can be directly applied to the synthesis of this compound by using an aqueous solution of a trisulfide salt instead of a hydrosulfide salt. The phase-transfer catalyst would shuttle the trisulfide anion to the organic phase to react with methyl acrylate. The table below summarizes typical reaction conditions based on the analogous thiodipropionate synthesis.

| Parameter | Value | Reference |

| Reactants | Methyl acrylate, Sodium trisulfide (hypothetical) | |

| Catalyst | Benzyltriethylammonium chloride or Tetrabutylammonium bromide | |

| Catalyst Loading | 1-5% of the total mass of reactants | |

| Solvent | Biphasic system (e.g., water and an organic solvent like dichloromethane (B109758) or toluene) | |

| Temperature | 15-30 °C | |

| Reaction Time | 2-4 hours | |

| Reported Yield (for thiodipropionate) | >98% |

This advanced strategy offers several advantages, including mild reaction conditions, high yields, and the use of readily available and inexpensive starting materials, making it a promising route for the industrial-scale production of this compound.

Environmentally Benign Synthetic Routes for this compound

The development of environmentally friendly, or "green," synthetic methods for this compound is driven by the need to reduce hazardous substance use, minimize waste, and improve energy efficiency. Research in this area focuses on the core principles of green chemistry, including the selection of safer solvents and the design of processes that maximize atom economy.

A documented synthetic route involves the reaction of methyl acrylate with sodium polysulfide, facilitated by an ammonium sulfide solution and hydrochloric acid. google.com The resulting intermediate, 3,3'-dithiodipropionic acid methyl ester, is then processed to yield the target compound. google.com While effective, achieving high yields of over 90%, this process involves multiple reagents. google.com The pursuit of greener alternatives centers on optimizing these components, particularly the solvents used and the waste generated.

Solvent Selection and Optimization

The choice of solvent is paramount in developing sustainable chemical syntheses, as it often constitutes the largest mass component of a reaction and is a primary driver of environmental impact. For sulfur-containing compounds, the solvent influences reaction rates, yields, and product purity.

In related syntheses, such as the preparation of N,N'-dialkyl-3,3'-dithiodipropionamides from 3,3'-dithiopropionic acid alkyl esters, polar solvents are specified. google.com Ethanol has been explicitly used as a reaction solvent in a scaled-up laboratory procedure, highlighting the preference for protic, relatively benign solvents. google.com Chinese patent literature describes a synthesis that proceeds in an aqueous solution of ammonium sulfide, followed by separation of an organic phase, indicating a biphasic system where water is the primary medium. google.com

A key strategy in green chemistry is the replacement of conventional volatile organic compounds with safer alternatives. Dimethyl carbonate (DMC) is recognized as an environmentally benign chemical reagent and reactive solvent due to its non-toxic nature. mdpi.com It is a versatile raw material that can replace more hazardous reagents like halohydrocarbons. mdpi.com While direct application to this compound synthesis is not extensively documented, its properties make it a prime candidate for future optimization studies, potentially serving as both a solvent and a methylating agent under different conditions.

Table 1: Solvent Systems in the Synthesis of this compound and Related Compounds

| Solvent/System | Role in Synthesis | Potential Advantages | Observed In/Related To |

|---|---|---|---|

| Aqueous Solution | Primary reaction medium for reacting methyl acrylate and sodium polysulfide. google.com | Low cost, non-flammable, environmentally benign. | Synthesis of 3,3'-dithiodipropionic acid methyl ester intermediate. google.com |

| Ethanol | Polar solvent for the reaction of an ester with an alkylamine. google.com | Readily available, relatively low toxicity, biodegradable. | Preparation of N,N'-dimethyl-3,3'-dithiodipropionamides. google.com |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar aprotic solvent used in the synthesis of related trithiocarbonates. researchgate.net | High boiling point, dissolves a wide range of compounds. | Synthesis of symmetric dialkyl trithiocarbonates. researchgate.net |

| Dimethyl Carbonate (DMC) | Proposed green solvent alternative. mdpi.comresearchgate.net | Non-toxic, biodegradable, can be produced from CO2. mdpi.comresearchgate.net | General green chemistry applications. mdpi.com |

Waste Minimization and Process Intensification

Waste minimization is achieved by designing synthetic routes with high reaction yields and selectivity, thereby reducing the formation of byproducts. Process intensification involves developing methods that are more efficient, for example, by combining multiple reaction steps into a single pot or transitioning from batch to continuous manufacturing.

High-yield synthesis is a direct path to waste reduction. One documented method for a precursor reports yields as high as 93.22%, which significantly minimizes waste by converting a large proportion of reactants into the desired product. google.com

Process intensification can be observed in synthetic procedures that generate an intermediate which is then used directly in the next step without isolation. A patented method describes the formation of 3,3'-dithiodipropionic acid methyl ester, which, after workup, is immediately reacted with an aqueous methylamine (B109427) solution to form a subsequent product in a one-pot fashion. google.com This approach saves time, energy, and materials associated with purification of the intermediate. Furthermore, a patent for a related compound, dithiodimethyldipropionester, suggests a method for its continuous separation, pointing towards the potential for continuous processing, a cornerstone of process intensification that enhances efficiency and safety. google.com

Table 2: Strategies for Waste Minimization and Process Intensification

| Strategy | Description | Example/Application |

|---|---|---|

| High-Yield Synthesis | Optimizing reaction conditions to maximize the conversion of reactants to the desired product. | A reported synthesis of a key intermediate achieves yields of 91-93%, minimizing side products. google.com |

| One-Pot Reaction | Combining multiple synthetic steps in a single reactor without isolating intermediates. | An intermediate ester is produced and then directly reacted with methylamine in the same process stream. google.com |

| Continuous Processing | Moving from discrete batch production to a continuous flow system. | A method for the continuous separation of a related dithiodiester has been suggested, indicating feasibility for this class of compounds. google.com |

Scale-Up Considerations and Industrial Academic Perspective

The transition of a synthetic route from a laboratory setting to industrial production involves significant challenges. Key scale-up considerations include managing reaction exotherms, ensuring efficient mass transfer, and developing robust, large-scale purification methods. The existence of detailed patents for this compound and its derivatives indicates strong industrial interest and that many of these scale-up hurdles have been addressed. google.comgoogle.com

Patented procedures provide a window into the industrial perspective, detailing reactions in multi-liter flasks with specific quantities of reagents, indicative of pilot-scale operations. google.com For instance, a synthesis of a related amide uses a 3-liter flask and nearly a kilogram of the starting ester. google.com Temperature control is a critical parameter during scale-up. One process specifies maintaining the reaction temperature between 5-10°C while adding reagents, a narrow window that requires efficient heat exchange systems in large industrial reactors. google.com

Purification is another major scale-up challenge. While laboratory procedures might use chromatography, industrial processes rely on more scalable methods like recrystallization and washing. google.comgoogle.com The patents describe washing the organic phase with aqueous solutions and using recrystallization to purify the final products, demonstrating methods suitable for large-scale production. google.comgoogle.com The presence of impurities, even at low concentrations, is a significant concern in industrial chemistry, and patents often focus on methods to minimize or remove specific byproducts. google.com

The collaboration between industrial and academic research is evident in the development of these complex synthetic processes. Industrial goals of high yield, low cost, and high purity drive the research, while academic principles of reaction mechanisms and green chemistry provide the foundation for innovation. The development of continuous processing methods and the search for novel, environmentally benign solvents are active areas where academic research can provide solutions for industrial-scale chemical production. google.commdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,3'-dithiodipropionic acid methyl ester |

| Ammonium sulfide |

| This compound |

| Dimethyl Carbonate (DMC) |

| Dimethyl Sulfoxide (DMSO) |

| Ethanol |

| Hydrochloric acid |

| Methyl acrylate |

| Methylamine |

| Sodium polysulfide |

Mechanistic Investigations of Dimethyl 3,3 Trithiodipropionate Reactions

Fundamental Reaction Pathways and Reactivity Profiles

The fundamental reaction pathways for Dimethyl 3,3'-trithiodipropionate can be broadly categorized as:

Radical-mediated reactions: Initiated by heat or light, leading to the formation of thiyl radicals.

Nucleophilic and electrophilic reactions: Involving the attack of nucleophiles or electrophiles on the sulfur atoms or adjacent carbons.

The general reactivity is also influenced by the solvent and the presence of catalysts or initiators. For instance, polar solvents can facilitate nucleophilic pathways, while non-polar solvents might favor radical reactions.

Radical-Mediated Reactions Involving Trithiodipropionate Esters

Radical reactions are a significant aspect of the chemistry of polysulfides. These reactions are typically initiated by providing sufficient energy to cleave the weak S-S bonds.

The central S-S bond in the trisulfide linkage of this compound is the most likely site for initial homolytic cleavage due to its lower bond dissociation energy compared to C-S or C-C bonds. This cleavage can be induced thermally or photochemically. libretexts.orglibretexts.org

Thermal Homolysis: Upon heating, the S-S bond can break, generating two sulfur-centered radicals.

Photochemical Homolysis: Irradiation with ultraviolet (UV) light can also provide the energy required to cleave the S-S bond, leading to the formation of thiyl radicals. researchgate.net The photolysis of disulfide bonds is a known process that leads to the formation of thiyl radicals as the primary photoproduct. researchgate.net

The homolytic cleavage of the central S-S bond in this compound would result in the formation of two identical radicals:

CH₃OOC-CH₂-CH₂-S-S•

Alternatively, cleavage of one of the terminal S-S bonds could also occur, although it is generally considered less favorable for the central bond in a trisulfide.

The thiyl radicals (RS•) generated from the homolytic cleavage of this compound are highly reactive species. nih.gov Their subsequent reactions can include:

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules in the reaction medium, leading to the formation of a thiol and a new radical.

Addition to Unsaturated Bonds: These radicals can add to double or triple bonds, initiating polymerization or other addition reactions.

Recombination: Two thiyl radicals can recombine to reform a disulfide or trisulfide bond. The recombination of two CH₃OOC-CH₂-CH₂-S-S• radicals could lead to the formation of Dimethyl 3,3',4,4'-tetrathiodipropionate.

Fragmentation: The generated radicals can undergo further fragmentation, depending on the reaction conditions.

The photolysis of disulfide bonds in proteins is known to result in the formation of various products arising from the subsequent reactions of the initially formed thiyl radicals. nih.gov

Nucleophilic Pathways and Intermolecular Interactions

The sulfur atoms in the trisulfide linkage of this compound are susceptible to nucleophilic attack. The presence of multiple sulfur atoms provides different sites for nucleophilic substitution.

Theoretical studies on simple trisulfides have shown that nucleophilic attack can occur at both the central and terminal sulfur atoms. acs.org However, attack at the terminal sulfur is often kinetically and thermodynamically favored due to reduced steric hindrance. acs.org The general nucleophilicity of sulfur is significantly greater than that of oxygen. msu.edu

A nucleophile (Nu⁻) can attack the trisulfide linkage in two primary ways:

Attack at a Terminal Sulfur: This would lead to the cleavage of the terminal S-S bond, resulting in a disulfide and a new thioether. Nu-S-S-CH₂-CH₂-COOCH₃ + ⁻S-CH₂-CH₂-COOCH₃

Attack at the Central Sulfur: This would result in the cleavage of both S-S bonds, yielding two molecules of a thioether and elemental sulfur or a persulfide. Nu-S-CH₂-CH₂-COOCH₃ + ⁻S-S-CH₂-CH₂-COOCH₃

The reactivity of the trisulfide towards nucleophiles is also influenced by the nature of the nucleophile itself, with softer nucleophiles generally favoring reaction with the soft sulfur atoms, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. nih.govresearchgate.net

Intermolecular interactions, such as hydrogen bonding (if protic solvents or reactants are present), can also play a role in directing the nucleophilic attack. acs.org

Kinetic Studies of this compound Chemical Transformations

Detailed kinetic data specifically for the reactions of this compound are not extensively available in the public domain. However, general principles of chemical kinetics can be applied to understand and predict the rates of its transformations. youtube.comic.ac.uknih.gov

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the rate of the reaction and the concentrations of the reactants. For a hypothetical reaction of this compound (A) with a nucleophile (B), the rate law would be:

Rate = k[A]ⁿ[B]ᵐ

where:

k is the rate constant.

[A] and [B] are the molar concentrations of the reactants.

n and m are the reaction orders with respect to each reactant.

The reaction order can be determined experimentally by systematically varying the concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

Illustrative Data Table for a Hypothetical Nucleophilic Substitution:

| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

The rate constant, k, is temperature-dependent and is related to the activation energy (Ea) of the reaction by the Arrhenius equation. A lower activation energy leads to a faster reaction rate. youtube.com Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com

The stability of related trithiocarbonate (B1256668) compounds has been studied, revealing that they can undergo hydrolysis, with the rate being dependent on factors like pH. mdpi.comacs.orgnih.gov Similar hydrolytic instability could be expected for this compound, particularly at the ester linkages under acidic or basic conditions.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea), the minimum energy required to initiate a chemical reaction, is a critical parameter in understanding reaction kinetics. wikipedia.org For reactions involving organic trisulfides, the activation energy can be determined experimentally through kinetic studies at various temperatures, often analyzed using the Arrhenius equation. purdue.edu This equation provides a quantitative relationship between the rate constant, temperature, and activation energy. purdue.edu

In the absence of experimental data for this compound, general observations from related compounds can offer insights. For instance, studies on disulfide bond cleavage, a related process, have reported activation energies in the range of 30-40 kJ/mol. nih.gov The conversion of polysulfides to insoluble products in other systems has been noted as a step requiring higher activation energy, indicating it can be a rate-determining step. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation are also crucial for a complete understanding of a reaction's feasibility and spontaneity. wikipedia.org These parameters can be derived from temperature-dependent kinetic data. While extensive tables of chemical thermodynamic properties exist for many inorganic and simple organic substances, specific data for complex molecules like this compound are often not available. nist.gov

Table 1: General Activation Energies for Related Sulfur Compound Reactions

| Reaction Type | Example Reactant(s) | Activation Energy (Ea) |

| Disulfide Bond Cleavage | Polypeptide with disulfide bond and various reducing agents | 30-40 kJ/mol nih.gov |

| Sulfidation | Copper in low relative humidity | 0.34 eV researchgate.net |

Note: This table presents data for related classes of compounds due to the absence of specific data for this compound.

Computational Chemistry and Molecular Modeling of Reaction Mechanisms

Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, providing insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed to locate and characterize the geometries of reactants, intermediates, transition states, and products along a reaction pathway. researchgate.net By calculating the energies of these species, a potential energy surface can be mapped, and the activation energy barrier can be determined.

For organic polysulfides, benchmark studies have been conducted to identify the most accurate DFT functionals for calculating reaction and activation energies. nih.gov For instance, the M06-2X and B3LYP-D3(BJ) functionals have been found to be accurate for reaction energies, while MN15, MN15-L, M06-2X, and ωB97X-D are recommended for activation energies of polysulfide reactions. nih.gov Time-dependent DFT (TD-DFT) can also be used to study the electronic excited states and spectroscopic properties of organosulfur compounds. researchgate.net

A theoretical study on this compound would involve using these DFT methods to model its reactions, such as nucleophilic attack on one of the sulfur atoms. The calculations would aim to identify the transition state structure and its associated energy, providing a theoretical value for the activation energy.

Molecular Dynamics Simulations of Reactant Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and reactant interactions. rsc.org

In the context of this compound reactions, MD simulations could be used to study how the molecule interacts with other reactants and solvent molecules in the reaction medium. This can reveal important information about the initial steps of the reaction, such as the formation of reactant complexes and the role of the solvent in stabilizing or destabilizing intermediates and transition states. The development of accurate all-atom force fields is crucial for the reliability of MD simulations of organosulfur compounds. rsc.org While specific MD studies on the reaction mechanisms of this compound are not available, simulations on other organosulfur compounds have been used to investigate phenomena like diffusion in porous solids. springerprofessional.de

Dimethyl 3,3 Trithiodipropionate in Polymer Science and Materials Engineering

Monomeric Functionality and Polymeric Precursors

The molecular architecture of Dimethyl 3,3'-trithiodipropionate lends itself to serving as a building block in polymer synthesis. The presence of multiple reactive sites within the molecule is key to its role as a monomeric precursor.

This compound can be considered a multifunctional monomer due to the reactivity of its trithioether group. The central sulfur-sulfur-sulfur linkage can potentially undergo cleavage and rearrangement under specific conditions, such as in the presence of radicals or certain nucleophiles. This reactivity allows it to participate in polymerization reactions, not as a simple difunctional monomer, but as a unit that can introduce unique functionalities and structural characteristics into the polymer backbone. The ester groups at both ends of the molecule also offer sites for chemical modification, further expanding its versatility.

Step-growth polymerization is a class of polymerization where bifunctional or multifunctional monomers react to form dimers, then trimers, and so on, eventually leading to long polymer chains. rsc.org While specific research detailing the direct use of this compound in step-growth polymerization is not extensively documented in publicly available literature, its structure suggests potential applications.

For instance, if the trithioether group is designed to react with other comonomers, it could be incorporated into polyesters, polyamides, or other step-growth polymers. The cleavage of the S-S bonds within the trithioether linkage could lead to the formation of dynamic covalent bonds, resulting in polymers with self-healing or recyclable properties. The general principle of step-growth polymerization relies on the sequential reaction between functional groups of monomers to build up the polymer chain.

Thiol-Ene Click Chemistry Utilizing Trithiodipropionate Esters

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The thiol-ene reaction, a prominent example of click chemistry, involves the addition of a thiol (R-SH) to an alkene (an "ene"). wikipedia.org This reaction can be initiated by radicals (often via photolysis) or by nucleophiles. While direct studies on this compound in this context are scarce, the principles can be understood through the behavior of related trithiodipropionate esters and other multifunctional thiols.

Photoinitiated thiol-ene reactions are a powerful tool for polymer synthesis, allowing for spatial and temporal control over the polymerization process. nsf.gov The reaction is typically initiated by a photoinitiator that generates radicals upon exposure to UV or visible light. These radicals then abstract a hydrogen atom from a thiol, creating a thiyl radical which subsequently reacts with an ene.

In the context of trithiodipropionate esters, the trithio group can serve as a source of thiyl radicals under photochemical conditions. This would enable the molecule to act as a crosslinking agent, reacting with di- or multifunctional enes to form a polymer network. The efficiency and kinetics of such reactions are influenced by the structure of both the thiol and the ene.

Representative Monomers in Photoinitiated Thiol-Ene Polymerization

| Monomer Type | Example | Functional Group |

| Multifunctional Thiol | Trimethylolpropane tris(3-mercaptopropionate) | Thiol (-SH) |

| Difunctional Ene | 1,6-Hexanediol diacrylate | Acrylate (B77674) |

The thiol-ene reaction can also proceed via a nucleophilic pathway, often referred to as a Michael addition. In this mechanism, a nucleophile activates the thiol to form a thiolate anion, which then attacks an electron-deficient ene, such as an acrylate or maleimide. This type of reaction is often catalyzed by a base.

While the trithioether in this compound is not a traditional thiol, its sulfur atoms possess nucleophilic character and could potentially participate in reactions with highly electrophilic enes. More commonly, related dithiol compounds are used in nucleophilic thiol-ene reactions to create linear or crosslinked polymers.

Recent research has explored the combination of thiol-ene and disulfide-ene chemistries to achieve remarkable spatial and temporal control over polymer network formation. This approach leverages the different reaction kinetics of thiols and disulfides with enes under photochemical conditions. The thiol-ene reaction is generally much faster than the disulfide-ene reaction.

This kinetic difference allows for a two-stage polymerization process. In the first stage, the faster thiol-ene reaction can be used to form an initial polymer network. Subsequently, the slower disulfide-ene reaction can be triggered to further crosslink the network, leading to changes in material properties such as modulus and glass transition temperature. While this research has primarily focused on disulfide compounds, the analogous trithioether linkage in this compound presents an intriguing possibility for similar, or even more complex, multi-stage polymerization strategies. The ability to selectively cleave and reform the S-S bonds within the trithioether group could offer additional avenues for creating dynamic and responsive materials.

Disulfide-Ene Chemistries and Polysulfide Linkages in Polymer Networks

The incorporation of disulfide and polysulfide bonds into polymer networks is a key strategy for introducing dynamic characteristics. These bonds can undergo exchange reactions, allowing the network to rearrange its structure under specific conditions. A particularly effective method for forming these networks is through disulfide-ene or thiol-ene-disulfide polymerization reactions. chemrxiv.orgnih.gov In these processes, a thiyl radical adds across a carbon-carbon double bond (an 'ene'), followed by chain transfer to a disulfide or polysulfide, creating a new thioether linkage and regenerating a thiyl radical to continue the polymerization. chemrxiv.org This mechanism allows for the formation of crosslinked networks where the polysulfide units act as dynamic crosslinks.

The kinetics of disulfide and polysulfide exchange reactions are crucial for controlling the behavior of dynamic polymer networks. Thiol-disulfide exchange is a well-studied SN2 type reaction where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.gov This process proceeds through a linear trisulfide-like transition state. nih.gov

The table below summarizes key kinetic aspects of these reactions.

| Reaction Type | Relative Rate | Key Kinetic Factors | Reference |

| Thiol-Ene | ~30x Faster | Concentration of thiols and alkenes, initiator efficiency. | nih.gov |

| Disulfide-Ene | Slower | Stability of thiyl radicals, concentration of disulfides and alkenes. | chemrxiv.orgnih.gov |

| Thiol-Disulfide Exchange | Variable | pH (thiolate concentration), steric hindrance, strain in cyclic disulfides. | nih.gov |

The trisulfide linkage in this compound is a dynamic covalent bond, meaning it can be reversibly broken and reformed. This characteristic is fundamental to the creation of Covalent Adaptable Networks (CANs) and other reversible polymer systems. researchgate.net In these networks, the trisulfide bonds can undergo metathesis (shuffling) or exchange with free thiols, triggered by stimuli such as heat, light, or chemical agents. wikipedia.org This dynamic exchange allows the polymer network to relax stress, reprocess, and even self-heal. researchgate.net

The process of disulfide exchange can occur during the polymerization itself, which helps to reduce internal stresses that build up as the network forms. chemrxiv.org This in-situ stress relaxation is a significant advantage in producing robust materials. The dynamic nature of these bonds also allows for the decrosslinking of the polymer network under specific chemical conditions, such as in the presence of a thiolate initiator, which enables the material to be recycled.

Controlled Polymerization Techniques Mediated by this compound

The precise control over polymer molecular weight, architecture, and functionality is a central goal of modern polymer synthesis. While research into the specific role of this compound as a direct mediator in common controlled polymerization techniques is still emerging, the chemistry of its trisulfide bond suggests potential applications in these advanced synthetic methods.

In free-radical polymerization, a chain transfer agent (CTA) is used to control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. Compounds with weak chemical bonds that can be cleaved by a radical are often effective CTAs. The central S-S bond in a trisulfide is weaker than the S-S bond in a disulfide and can be cleaved by radicals or light to generate thiyl radicals. chemrxiv.org

This photochemical or radical-induced cleavage of the trisulfide bond can initiate a chain transfer process. A propagating polymer radical can attack the trisulfide, leading to the formation of a terminated polymer chain and a new thiyl radical that can initiate the growth of a new chain. This radical-disulfide/trisulfide exchange is a form of degenerative chain transfer that is intrinsic to polymerization schemes involving these linkages. chemrxiv.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The process is mediated by a RAFT agent, typically a thiocarbonylthio compound such as a dithioester or a trithiocarbonate (B1256668).

While this compound is not a conventional RAFT agent, recent studies have demonstrated that monomers containing trisulfide moieties can be successfully copolymerized via RAFT. nih.gov In one study, trisulfide-bearing monomers were copolymerized with oligo(ethylene glycol methyl ether methacrylate) to create brush polymers with well-defined molecular weight distributions. nih.gov This finding is significant as it demonstrates that the trisulfide functionality is compatible with the conditions of RAFT polymerization and does not interfere with the control exerted by the RAFT agent. This opens the possibility of designing novel RAFT-synthesized polymers where the trisulfide unit is incorporated as a pendant group, providing functionalities for post-polymerization modification, crosslinking, or as a trigger for stimuli-responsive behavior. nih.govresearchgate.net

Design and Synthesis of Functional Polymeric Materials

The unique chemistry of the trisulfide bond in molecules like this compound allows for the design and synthesis of a variety of functional polymeric materials. By incorporating this moiety into polymer backbones or as pendant groups, materials with tailored properties can be achieved.

One significant application is in the development of materials for biomedical applications. For instance, polymers containing trisulfide bonds have been designed as carriers for platinum-based anticancer prodrugs. researchgate.net These nanoparticles can release the active drug and hydrogen sulfide (B99878) (H₂S) in the reductive environment inside cancer cells, which depletes glutathione (B108866) and enhances the therapeutic effect. researchgate.net Similarly, trisulfide-bearing brush polymers have been synthesized to act as macromolecular H₂S donors, which can protect cells from oxidative stress. nih.gov

Furthermore, the dynamic nature of the trisulfide bond is exploited in the creation of self-healing elastomers, adhesives, and recyclable thermosets (vitrimers). The ability to photochemically cleave the S-S bond in cyclic trisulfides has been used to develop novel photopolymerization methods to create poly(trisulfides) with controlled molecular weights and structures, which have potential applications in infrared optics and as cathode materials in Li-S batteries. chemrxiv.org

Crosslinking in Polymer Networks

The trithiocarbonate group in this compound and analogous structures serves as a dynamic covalent cross-linker in the formation of polymer networks. researchgate.netacs.org In processes like radical polymerization, these cross-linkers can be incorporated to create gels. researchgate.netacs.org The resulting networks are not static; the trithiocarbonate linkage can undergo reversible addition-fragmentation chain transfer (CRAFT) processes. This dynamic nature allows the cross-link network to reshuffle and reorganize, which can be triggered by external stimuli such as radicals generated by a thermal initiator or a copper(I) iodide complex. researchgate.netacs.org

This reorganization has a profound impact on the material's properties. For instance, in poly(methyl methacrylate) (PMMA) gels, this reshuffling of the cross-link network can lead to a significant increase in the swelling ratio, by as much as 300%, as the network accommodates the forces generated during swelling. researchgate.netacs.org The choice and concentration of the crosslinking agent are critical factors that influence the final morphology and properties of the polymeric networks. conicet.gov.ar The process can be designed to create either expanded or porous, heterogeneous networks depending on when phase separation occurs during polymerization. conicet.gov.ar

| Polymer System | Cross-linker Type | Stimulus for Reorganization | Observed Effect |

| PMMA Gels | Dimethacrylate trithiocarbonate | Thermal initiator, CuI/L complex | Increase in swelling ratio (up to 300%) researchgate.netacs.org |

| PSt Gels | Dimethacrylate trithiocarbonate | Radical generators | Network reorganization researchgate.netacs.org |

| HEMA-based Copolymers | EGDMA, NTETA, PETA | Not Applicable (Study of static morphology) | Formation of expanded or porous networks conicet.gov.ar |

Functionalization of Polymeric Architectures

The trithiocarbonate moiety is instrumental in the functionalization of polymeric architectures. Monomers containing this group, often referred to as Controllable Reversible Addition-Fragmentation Chain Transfer (CRAFT) monomers, can be synthesized and incorporated into polymer networks. google.comrsc.org This allows for the introduction of specific functionalities into the polymer structure. The synthesis of these functional monomers, such as those with terminal (meth)acrylate groups, can be achieved with high efficiency and yield. rsc.org

The incorporation of these monomers enables advanced modification strategies for polymer networks. The addition-fragmentation chain transfer process allows for covalent bonds within the network to be broken and reformed. google.com This capability is not limited to bulk materials but can be applied with high precision. For example, it's possible to achieve selective functionalization of 3-D polymer microstructures created via multiphoton absorption polymerization by leveraging the differential reactivities of various polymeric components. nih.gov

| Monomer Type | Core Functionality | Synthesis Yield | Polymerization Characteristics |

| (Meth)acrylate Monomer | Trithiocarbonate | >95% rsc.org | 70–81% acrylate conversion in 10–200 s of light exposure rsc.org |

| (Meth)acrylate Monomer | Allyl Sulphide | 48–92% rsc.org | 74–85% conversion in 10–50 s rsc.org |

Development of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and recycled, unlike traditional thermosets. rsc.orgnih.gov The trithiocarbonate linkage is a key chemical moiety for the development of CANs. researchgate.netgoogle.com These networks can be synthesized through methods like base-catalyzed thiol-Michael "click" reactions or mixed-mode polymerizations involving (meth)acrylate trithiocarbonate monomers and thiol monomers. google.com

The dynamic nature of the trithiocarbonate bond, which can cleave to produce thiyl radicals, enables the network to rearrange its topology under certain conditions, such as upon irradiation. researchgate.net This allows the material to transition from a solid, elastic state to a liquid-like state, facilitating processing, self-repair, or welding. researchgate.netacs.org For example, discrete pieces of a gel based on a dynamic trithiocarbonate cross-linker can be fused into a single piece, demonstrating the potential for creating reprocessable and self-healing materials. researchgate.netacs.org The ability of these networks to undergo stress relaxation through molecular rearrangement is a significant advantage, particularly in applications like dental restoratives where reducing polymerization-induced shrinkage stress is crucial. nih.gov

| CAN Synthesis Approach | Key Monomers/Components | Resulting Network Property | Reference |

| Base-catalyzed thiol-Michael reaction | (Meth)acrylate trithiocarbonate, Thiol monomer | Adaptable network | google.com |

| Mixed-mode polymerization | (Meth)acrylate trithiocarbonate, Thiol monomer, Initiator | Adaptable network | google.com |

| Radical polymerization | Dimethacrylate trithiocarbonate, PMMA/PSt | Self-repair, Reprocessability | researchgate.netacs.org |

| Photopolymerization | Allyl sulfide-containing divinyl ethers, Tetrathiol | Stress relaxation | nih.gov |

Polymeric Materials with Tailored Optical Properties

The incorporation of sulfur atoms into a polymer backbone is a known strategy for increasing the material's refractive index (n). nih.govmdpi.com High refractive index polymers (HRIPs) are sought after for various optoelectronic applications. nih.govmdpi.com The high sulfur content of the trithiocarbonate group makes this compound and similar compounds promising building blocks for HRIPs.

Research has shown that sulfur-containing polymers can achieve high refractive indices (up to 1.8433 at 589 nm) while maintaining excellent optical transparency. nih.gov For instance, photopolymers prepared by modifying epoxy acrylic acid with 4,4′-thiodibenzenethiol resulted in materials with a refractive index greater than 1.63 and high optical transmittance (>95%). mdpi.com Another approach involves the terpolymerization of carbonyl sulfide with cyclic ethers to produce poly(monothiocarbonate)s with high refractive indices (1.55–1.56) and tunable glass-transition temperatures. rsc.org The principle of using sulfur-rich compounds to enhance optical properties can be directly applied to polymers functionalized with this compound, offering a pathway to materials with tailored refractive indices and good thermal stability. nih.govmdpi.comrsc.org

| Polymer Type | Sulfur-Containing Component | Refractive Index (n) | Other Notable Properties |

| All-organic HRIPs | Dithiophenols | Up to 1.8433 @ 589 nm | Excellent optical transparency, High molecular weight nih.gov |

| Diphenyl sulfide photopolymer | 4,4′-thiodibenzenethiol | > 1.63 (up to 1.667) | High optical transmittance (>95%), Tg > 100 °C mdpi.com |

| Poly(monothiocarbonate) | Carbonyl sulfide (COS) | 1.55–1.56 | Tunable Abbe's number (Vd), Tunable Tg (43.7 to 93.4 °C) rsc.org |

Degradation Pathways and Environmental Transformation of Dimethyl 3,3 Trithiodipropionate

Chemical Degradation Mechanisms of Trithiodipropionate Structures

The chemical stability of Dimethyl 3,3'-trithiodipropionate is primarily dictated by the reactivity of its ester functional groups and the central trisulfide bond. These sites are prone to attack by various chemical agents, leading to the breakdown of the molecule.

Hydrolytic Stability and Ester Cleavage

The ester groups in this compound are susceptible to hydrolysis, a reaction wherein water molecules cleave the ester bonds. This process can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The hydrolysis of the dimethyl ester results in the formation of the corresponding monoester, 3-(2-(methoxycarbonyl)ethyl)trisulfanyl)propanoic acid, and ultimately 3,3'-trithiodipropionic acid, along with methanol (B129727). The rate of hydrolysis is dependent on pH and temperature. For instance, a patent related to the synthesis of the related compound, dimethyl 3,3'-thiodipropionate, notes that at higher temperatures and excessive mass fraction of the aqueous solution, hydrolysis of the product can occur, impacting the reaction yield. google.com This suggests that similar conditions would promote the degradation of the trithiodipropionate analogue.

Oxidation Pathways of Polysulfide Bonds

The trisulfide linkage in this compound is a key site for oxidative degradation. Oxidation can lead to the formation of various sulfur oxides. The oxidation of organic polysulfides can yield a complex mixture of products, including thiosulfinates (monoxides) and thiosulfonates (dioxides).

Research on the oxidation of dialkyl sulfides and polysulfides has identified several effective oxidizing agents, such as hydrogen peroxide, peroxy acids, and sodium periodate. gaylordchemical.com The selectivity of the oxidation, that is, whether a sulfoxide (B87167) or a sulfone is formed, can be controlled by the choice of the oxidant and reaction conditions. nih.govacs.org For example, using tert-butyl hydroperoxide tends to result in the formation of polysulfoxides, whereas hydrogen peroxide, a stronger oxidant, can lead to the formation of polysulfones. nih.gov The oxidation of dibenzyl trisulfide has been shown to produce sulfenic sulfonic thioanhydrides and sulfinic thioanhydrides. acs.org

The oxidation process is believed to proceed through a stepwise mechanism. The initial oxidation of a sulfur atom in the trisulfide chain would likely form a trisulfide monoxide. Further oxidation could then occur at the same sulfur atom to yield a dioxide, or at another sulfur atom in the chain, leading to a variety of polysulfide oxides. These oxidized intermediates are often unstable and can undergo further reactions, such as decomposition or rearrangement.

Table 1: Common Oxidants for Sulfide (B99878) and Polysulfide Oxidation

| Oxidant | Typical Products | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | gaylordchemical.comnih.gov |

| tert-Butyl Hydroperoxide (t-BuOOH) | Sulfoxides (more selective) | nih.govacs.org |

| Sodium Periodate (NaIO₄) | Sulfoxides | gaylordchemical.com |

| Peroxy acids (e.g., MCPBA) | Sulfoxides, Sulfones | acs.org |

Reductive Degradation Processes

The trisulfide bond is also susceptible to reductive cleavage. This process involves the breaking of the sulfur-sulfur bonds, leading to the formation of thiols and disulfides. Common reducing agents for disulfide and polysulfide bonds include phosphines, such as tributylphosphine, and thiols. nih.gov

The reduction of this compound would likely proceed via nucleophilic attack of the reducing agent on one of the sulfur atoms of the trisulfide chain. This would result in the cleavage of a sulfur-sulfur bond and the formation of a disulfide and a thiol intermediate. For example, the reaction with a phosphine (B1218219) would yield a disulfide and a phosphine sulfide. Subsequent reduction of the disulfide would then produce two thiol molecules.

In the context of this compound, reductive cleavage would be expected to yield Dimethyl 3,3'-disulfanediyldipropionate and Dimethyl 3-mercaptopropionate. The disproportionation of organic polysulfides, a process where a polysulfide is converted into polysulfides of higher and lower sulfur rank, can also occur, particularly under thermal stress or in the presence of catalysts. acs.org

Photolytic Degradation Mechanisms

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. The energy from the UV light can be absorbed by the molecule, leading to the excitation of electrons and subsequent bond cleavage.

UV-Induced Bond Scission

The primary targets for UV-induced bond scission in this compound are the sulfur-sulfur and carbon-sulfur bonds. The disulfide bond is known to be the most susceptible to cleavage upon UV radiation. osti.gov The absorption of UV light by the disulfide chromophore can lead to the homolytic cleavage of the S-S bond, generating two thiyl radicals. nih.gov While the focus of much research is on disulfides, it is expected that the S-S bonds in a trisulfide would be similarly, if not more, susceptible to photolysis.

Studies on dimethyl disulfide (DMDS), a simple organic disulfide, have shown that UV photodissociation can lead to both S-S and C-S bond cleavage, producing methylthiyl and methylperthiyl radicals, respectively. osti.gov The dominant pathway can depend on the excitation wavelength. osti.gov In the case of this compound, UV irradiation would likely lead to the scission of the trisulfide linkage, forming sulfur-centered radicals. The ester groups are generally more stable to direct photolysis but can be involved in secondary reactions.

The presence of photosensitizers can also mediate the cleavage of disulfide bonds. For example, tryptophan and tyrosine can act as photosensitizers, where upon UV excitation, they can donate an electron to a disulfide bond, leading to its reduction and cleavage. researchgate.net

Formation of Photodegradation Products

The initial bond scission events during photolysis generate highly reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of photodegradation products.

The thiyl radicals formed from the cleavage of the trisulfide bond can undergo several reaction pathways. They can recombine to reform the trisulfide or other polysulfides, abstract hydrogen atoms from other molecules to form thiols (in this case, Dimethyl 3-mercaptopropionate), or react with oxygen to form sulfur-oxy radicals. Radical-induced disulfide bond cleavage has been shown to produce thiol and sulfinyl radical species. rsc.org

Further degradation can lead to the formation of smaller, more volatile organic compounds. In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, organic sulfides can be oxidized to sulfoxides and sulfones, and can also lead to the formation of aldehydes and other byproducts. researchgate.net While not direct photolysis, this highlights the types of transformations that can occur in the presence of light and an oxidizing environment.

Table 2: Potential Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Dimethyl 3-mercaptopropionate | C₅H₁₀O₂S | S-S bond cleavage followed by hydrogen abstraction |

| Dimethyl 3,3'-disulfanediyldipropionate | C₈H₁₄O₄S₂ | Recombination of radicals or partial reduction |

| Sulfur-centered radicals | R-S•, R-SS• | Initial UV-induced bond scission |

| Sulfoxides and Sulfones | C₈H₁₄O₅S₃, C₈H₁₄O₆S₃ | Secondary oxidation of sulfur atoms |

Thermal Decomposition Pathways

The thermal degradation of this compound is a critical aspect of its life cycle, influencing its stability under various temperature conditions. The decomposition process is expected to involve the cleavage of the ester and trisulfide bonds, leading to the formation of various volatile products.

Identification of Volatile Decomposition Products

The central trisulfide linkage is a point of initial thermal stress. Its cleavage would likely result in the formation of species with disulfide and monosulfide linkages, as well as elemental sulfur. Concurrently, the ester groups are susceptible to decomposition, potentially leading to the release of methanol and the formation of derivatives of propionic acid.

Table 1: Predicted Volatile Decomposition Products of this compound

| Compound Name | Chemical Formula | Predicted Formation Pathway |

| Methanol | CH₃OH | Hydrolysis or thermal cleavage of the ester linkage. |

| Methyl acrylate (B77674) | C₄H₆O₂ | β-elimination reaction from the propionate (B1217596) backbone. |

| Carbon dioxide | CO₂ | Complete oxidation of the organic structure at high temperatures. |

| Carbon monoxide | CO | Incomplete oxidation of the organic structure. |

| Hydrogen sulfide | H₂S | Cleavage and hydrogenation of the sulfur linkages. |

| Sulfur dioxide | SO₂ | Oxidation of sulfur atoms during thermal decomposition in the presence of air. |

| Methyl mercaptan | CH₄S | Cleavage of the C-S bond and subsequent reaction with hydrogen. |

| Dimethyl sulfide | C₂H₆S | Recombination of methyl and sulfur-containing radicals. |

| Dimethyl disulfide | C₂H₆S₂ | Product of the initial trisulfide bond cleavage. |

Note: The formation of these products is inferred from the thermal behavior of similar organosulfur and ester compounds.

Thermogravimetric Analysis of Degradation Onset

Thermogravimetric analysis (TGA) is a standard technique to determine the thermal stability of a compound by measuring its mass change as a function of temperature. In the absence of specific TGA data for this compound, the onset of degradation can be estimated by comparison with related compounds. For instance, organic trisulfides are known to be less stable than their disulfide and monosulfide counterparts. The degradation of biological trisulfides can be influenced by factors such as pH. nih.govacs.org

The initial weight loss in a TGA thermogram would likely correspond to the breaking of the weaker S-S bonds in the trisulfide chain, which typically occurs at lower temperatures than the C-S or C-C bond scission. A subsequent, more significant weight loss would be expected at higher temperatures, corresponding to the decomposition of the organic propionate backbone.

Table 2: Estimated Thermogravimetric Analysis Data for this compound

| Parameter | Estimated Value | Description |

| Onset of Decomposition (T_onset) | 150 - 200 °C | The temperature at which significant thermal degradation begins, likely initiated by the cleavage of the trisulfide bond. |

| Temperature of Maximum Decomposition Rate (T_max) | 250 - 350 °C | The temperature at which the rate of mass loss is highest, corresponding to the primary decomposition of the molecule. |

| Residue at 600 °C | < 10% | The amount of non-volatile material remaining at high temperatures under an inert atmosphere. |

Note: These values are estimations based on the known thermal properties of organic sulfides and esters and require experimental verification.

Environmental Fate Considerations (Focusing on chemical transformations)

The environmental fate of this compound is dictated by its susceptibility to various chemical and biological transformation processes. The presence of ester and trisulfide functional groups suggests that hydrolysis and redox reactions will be the primary drivers of its environmental transformation.

Potential Metabolites and Environmental Intermediates (from a chemical perspective)

From a chemical perspective, the primary transformation pathway for this compound in an aqueous environment is expected to be the hydrolysis of its ester linkages. This reaction would be catalyzed by acids or bases and would lead to the formation of 3,3'-trithiodipropionic acid and methanol. Studies on analogous compounds, such as dilauryl thiodipropionate, have shown that the ester is hydrolyzed to thiodipropionic acid in biological systems. researchgate.netnih.gov

Following or concurrent with hydrolysis, the trisulfide bridge is susceptible to reduction or disproportionation. In biological systems, organic polysulfides are known to be metabolized, and the sulfur atoms can be incorporated into other molecules. nih.govresearchgate.net The degradation of biological trisulfides can lead to the formation of the corresponding disulfide and elemental sulfur. nih.gov

Table 3: Potential Metabolites and Environmental Intermediates of this compound

| Compound Name | Chemical Formula | Formation Pathway |

| 3,3'-Trithiodipropionic acid | C₆H₁₀O₄S₃ | Hydrolysis of the two ester groups of the parent compound. |

| Methanol | CH₃OH | Hydrolysis of the two ester groups of the parent compound. |

| 3,3'-Dithiodipropionic acid | C₆H₁₀O₄S₂ | Reduction or disproportionation of the trisulfide bridge of 3,3'-trithiodipropionic acid. |

| Thiodipropionic acid | C₆H₁₀O₄S | Further reduction of the disulfide bridge. |

| Elemental Sulfur | S₈ | Byproduct of the disproportionation of the trisulfide. |

Note: The formation of these metabolites is proposed based on the known environmental and metabolic pathways of similar thiodipropionate esters and organic polysulfides.

Persistence and Transformation in Model Environmental Systems

The persistence of this compound in the environment is expected to be low. Thiodipropionate esters are generally considered to be readily biodegradable. wa.gov The ester linkages make the molecule susceptible to microbial hydrolysis. Following hydrolysis, the resulting 3,3'-trithiodipropionic acid would be further degraded.

In model environmental systems, such as soil and water, the transformation of this compound would likely involve a combination of biotic and abiotic processes. Abiotic hydrolysis would initiate the degradation process, which would then be continued by microbial action. The rate of degradation would be influenced by environmental factors such as pH, temperature, and the presence of microbial populations capable of metabolizing organosulfur compounds. The half-life of the compound in these systems is anticipated to be on the order of days to weeks.

Advanced Analytical and Spectroscopic Methodologies in Research on Dimethyl 3,3 Trithiodipropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dimethyl 3,3'-trithiodipropionate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and monitor the progress of its synthesis.

¹H NMR and ¹³C NMR for Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The methyl protons of the two ester groups (-OCH₃) would likely appear as a singlet in the range of 3.6-3.8 ppm. The methylene (B1212753) protons adjacent to the carbonyl groups (-C(=O)CH₂-) and those adjacent to the trisulfide linkage (-SSSCH₂-) would present as triplets due to spin-spin coupling with their neighboring methylene groups. The protons alpha to the carbonyl group are expected to be more deshielded and thus appear at a higher chemical shift (around 2.8-3.0 ppm) compared to those adjacent to the sulfur atoms (around 3.0-3.2 ppm), which are also influenced by the electronegativity of the sulfur atoms.

In the ¹³C NMR spectrum, distinct signals for each carbon environment are anticipated. The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of 170-175 ppm. The carbon of the methoxy (B1213986) group (-OCH₃) would likely resonate around 52-54 ppm. The methylene carbons adjacent to the carbonyl group and the trisulfide linkage would have chemical shifts in the range of 30-40 ppm, with the carbon alpha to the carbonyl likely appearing at a slightly higher field than the one adjacent to the sulfur chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(H ₃) | 3.7 (s, 6H) | 52.5 |

| -C(=O)CH ₂- | 2.9 (t, 4H) | 34.0 |

| -SSSCH ₂- | 3.1 (t, 4H) | 35.0 |

| -C =O | - | 172.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. s = singlet, t = triplet.

2D NMR Techniques for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the coupled methylene protons (-C(=O)CH₂- and -SSSCH₂-), confirming their adjacent positions in the propionate (B1217596) chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the methyl proton signal and the methoxy carbon signal, as well as between the signals of the methylene protons and their respective attached methylene carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and specific chemical bonds present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Bonds

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic absorptions would include the C-O stretching vibrations of the ester group around 1150-1250 cm⁻¹ and the C-H stretching and bending vibrations of the methyl and methylene groups in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-S stretching vibrations are generally weak and appear in the fingerprint region between 600 and 800 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkane) | 2850-3000 | Medium to Strong |

| C=O stretching (ester) | 1730-1750 | Strong |

| C-H bending (alkane) | 1350-1470 | Medium |

| C-O stretching (ester) | 1150-1250 | Strong |

| C-S stretching | 600-800 | Weak |

Raman Spectroscopy for Sulfur-Sulfur Linkages

Raman spectroscopy is particularly well-suited for the detection of the sulfur-sulfur (S-S) bonds in the trisulfide linkage of this compound. researchgate.net The S-S stretching vibrations typically give rise to distinct signals in the Raman spectrum in the range of 400-500 cm⁻¹. The exact position of these bands can provide insights into the conformation and environment of the trisulfide chain. The symmetric stretching of the S-S-S bond is expected to produce a strong and characteristic Raman signal, making this technique a powerful tool for confirming the presence of the trisulfide moiety. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₈H₁₄O₄S₃, the expected exact mass is approximately 270.0054 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 270. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the sulfur atoms and the ester functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59). Cleavage of the C-S and S-S bonds would also be prominent. The fragmentation of the trisulfide linkage could lead to the formation of various sulfur-containing radical cations and neutral losses of sulfur atoms (S, S₂, S₃). Analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the presence of the trisulfide bridge.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 270 | [C₈H₁₄O₄S₃]⁺ | - |

| 239 | [C₇H₁₁O₄S₃]⁺ | •CH₃ |

| 211 | [C₆H₁₁O₃S₃]⁺ | •COOCH₃ |

| 135 | [C₄H₇O₂S₂]⁺ | •CH₂CH₂COOCH₃ |

| 103 | [C₃H₇O₂S]⁺ | •SCH₂CH₂COOCH₃ |

| 75 | [CH₃O₂C]⁺ | •CH₂CH₂SSSCH₂CH₂COOCH₃ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of "this compound" by providing its exact mass. This capability allows for the determination of the elemental composition of the molecule with high precision, distinguishing it from other compounds with the same nominal mass.

For "this compound," with a molecular formula of C8H14O4S3, the theoretical exact mass is a key parameter for its identification. lookchem.com The exact mass is calculated based on the most abundant isotopes of its constituent elements.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O4S3 |

| Molecular Weight | 270.395 |

| Exact Mass | 270.00542244 |

| Density | 1.29g/cm3 |

| Boiling Point | 383.3°C at 760mmHg |

| Flash Point | 185.9°C |

Data sourced from LookChem lookchem.com

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structural characteristics of "this compound" by analyzing its fragmentation patterns. In a tandem mass spectrometer, precursor ions corresponding to the molecule of interest are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

While specific fragmentation data for "this compound" is not extensively detailed in the available literature, general principles of fragmentation for similar molecules can be applied. For instance, studies on other sulfur-containing compounds and esters indicate that fragmentation often occurs at the ester linkages and the carbon-sulfur bonds. The fragmentation pathways of ketamine analogues, for example, have been systematically studied to identify characteristic ions. mdpi.com Similarly, the fragmentation of organotin compounds has been investigated using tandem mass spectrometry to distinguish between closely related structures. researchgate.net This approach could be applied to "this compound" to identify characteristic losses, such as the loss of a methoxycarbonyl group (-COOCH3) or cleavage of the trisulfide bridge.

Chromatographic Techniques for Separation and Purity Analysis